molecular formula C7H16ClNO2 B1448199 2-Ethyl-2-(methylamino)butanoic acid hydrochloride CAS No. 610786-85-1

2-Ethyl-2-(methylamino)butanoic acid hydrochloride

Cat. No.: B1448199
CAS No.: 610786-85-1
M. Wt: 181.66 g/mol
InChI Key: ANKDAONUCRYWJT-UHFFFAOYSA-N
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Description

2-Ethyl-2-(methylamino)butanoic acid hydrochloride ( 610786-85-1) is a specialized organic compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is a hydrochloride salt of a methylamino-substituted carboxylic acid, which classifies it as a valuable building block and advanced intermediate in organic synthesis and medicinal chemistry . Compounds with branched-chain backbones, such as 2-methylbutyric acid, are known to occur naturally and play significant roles in biological systems, including as metabolites in the breakdown of amino acids and as components in various biochemical pathways . This structural motif is often investigated for its potential in drug discovery and the synthesis of more complex molecules. As a high-purity chemical, it is intended for use in research and development settings, including as a precursor in the synthesis of pharmaceuticals and as a standard in analytical studies. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound to explore new chemical entities, develop synthetic routes, and study structure-activity relationships.

Properties

IUPAC Name

2-ethyl-2-(methylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-7(5-2,8-3)6(9)10;/h8H,4-5H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKDAONUCRYWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

The preparation of 2-ethyl-2-(methylamino)butanoic acid hydrochloride involves multi-step synthetic routes, typically starting from appropriate amino acid precursors or olefinic compounds. The following sections summarize the key preparation methods identified from diverse research and patent literature.

Enzymatic Hydrolysis and Acylation Route

One established method involves enzymatic hydrolysis of N-acylated amino acid derivatives, followed by acidification and salt formation. This method is exemplified by the preparation of related amino acids such as 2-aminobutyric acid derivatives, which share structural similarity.

  • Starting Material: N-benzoyl-2-aminobutyric acid or related N-acyl derivatives.
  • Enzymatic Hydrolysis: Using acylase enzymes (either soluble or immobilized on ion exchange resins) in aqueous media at pH 6.5–9.5.
  • Reaction Conditions: Temperature range 60–85°C; reaction time 1–24 hours.
  • pH Control: Maintained neutral to slightly basic during hydrolysis.
  • Separation: Post-reaction, the mixture contains (S)-2-aminobutyric acid and unreacted N-benzoyl derivatives, separated via crystallization or extraction using water-immiscible solvents like ethyl acetate, hexane, or dichloromethane.
  • Acidification and Salt Formation: Acidification with hydrochloric acid yields the hydrochloride salt form.
  • Yield: Reported yields for analogous amino acid hydrochlorides are in the range of 50% or higher after purification steps.

Example Reaction Setup:

Step Conditions Notes
Hydrolysis 65°C, pH 8, 19 hours, acylase enzyme Immobilized or soluble enzyme used
Acidification pH ~3 with 6N HCl Converts free acid to hydrochloride salt
Extraction Ethyl acetate washes to remove impurities Repeated 3 times
Crystallization Isopropyl alcohol slurry at 25–30°C for 2 hours Purifies the hydrochloride salt

This method is scalable and offers stereoselectivity when starting from chiral precursors.

Carbonylation of Olefinic Precursors

Another synthetic approach involves the carbonylation of branched olefins such as 3-methyl-2-pentene under high pressure carbon monoxide in the presence of strong acid catalysts.

  • Starting Material: 3-Methyl-2-pentene or related C6 branched olefins.
  • Catalysts: Strong acids like sulfuric acid, hydrochloric acid, phosphoric acid, or boron trifluoride dihydrate.
  • Reaction Conditions: Temperature range 25–100°C; pressure range 1000–3000 psig (68.95–206.85 bar) carbon monoxide.
  • Process: The olefin is reacted with carbon monoxide and water in a closed reactor to form 2-ethyl-2-methylbutanoic acid.
  • Post-Reaction: The acid product is isolated by quenching and separation from the reaction mixture.
  • Advantages: High yield and selectivity for the desired branched acid with minimal contamination from other isomers.
  • Limitations: Requires high-pressure equipment and strong acid handling.

Process Summary Table:

Parameter Range/Condition Comments
Temperature 25–100°C Controlled to avoid decomposition
Pressure (CO) 1000–3000 psig (68.95–206.85 bar) High pressure required
Catalyst Strong acids (H2SO4, HCl, BF3·2H2O) Acid catalyst for carbonylation
Solvent/Diluent Acidic medium, possibly recycled Enhances reaction efficiency
Product Isolation Quenching with water, separation Produces 2-ethyl-2-methylbutanoic acid

This method is primarily for the acid precursor, which can be subsequently converted to the methylamino derivative and hydrochloride salt.

Following acid precursor synthesis, the introduction of the methylamino group typically involves amination reactions using methylamine or methylamino reagents under controlled conditions.

  • Amination: Nucleophilic substitution or reductive amination on the acid or ester intermediates.
  • Typical Conditions: Mild heating, inert atmosphere, solvents like tetrahydrofuran or methanol.
  • Hydrochloride Salt Formation: The free amine is treated with hydrochloric acid to form the stable hydrochloride salt.
  • Purification: Crystallization or solvent washes to obtain pure hydrochloride salt.

Specific detailed protocols for this step are less frequently disclosed but are consistent with standard amino acid derivative syntheses.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
Enzymatic Hydrolysis & Acylation N-benzoyl-2-aminobutyric acid Acylase enzyme, NaOH, HCl 60–85°C, pH 6.5–9.5, 1–24 h Stereoselective, mild conditions Enzyme cost, longer reaction time
Carbonylation of Olefins 3-Methyl-2-pentene olefin Strong acids (H2SO4, HCl, BF3) 25–100°C, 1000–3000 psig CO High yield, selective High pressure, acid handling
Amination & Salt Formation Acid or ester intermediates Methylamine, HCl Mild heating, inert atmosphere Straightforward salt formation Requires pure intermediates

Research Findings and Notes

  • The enzymatic method allows for selective preparation of the (S)-enantiomer when starting from racemic mixtures, useful for chiral applications.
  • Carbonylation methods provide a robust industrial route for the acid precursor, which is a key intermediate for further functionalization.
  • The hydrochloride salt form improves compound stability and handling, especially for pharmaceutical formulations.
  • Solvent choice for extraction and crystallization significantly affects purity and yield.
  • Immobilized enzyme systems facilitate enzyme reuse and process scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-(methylamino)butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

2-Ethyl-2-(methylamino)butanoic acid hydrochloride plays a crucial role in the development of pharmaceuticals, particularly for neurological disorders. Its primary applications include:

  • Epilepsy Treatment : The compound has been identified as effective in modulating neurotransmitter systems, specifically in reducing seizure activity through its action on voltage-gated calcium channels.
  • Neuropathic Pain Relief : It has shown efficacy in treating neuropathic pain by influencing the release of neurotransmitters involved in pain signaling pathways.

Biochemical Research

The compound is utilized extensively in biochemical studies due to its ability to interact with various enzymes and receptors:

  • Neurotransmitter Modulation : Research indicates that it can enhance the release of certain neurotransmitters like gamma-aminobutyric acid (GABA), which is critical for neuronal inhibition.
  • Cell Signaling Pathways : It influences several cellular processes by modulating signaling pathways related to inflammation and pain perception.

Data Table: Summary of Applications

Application AreaSpecific Use CasesMechanism of Action
Medicinal ChemistryTreatment of epilepsy, neuropathic painModulation of neurotransmitter release
Biochemical ResearchStudy of neurotransmitter systems, enzyme interactionsInfluence on cell signaling and metabolic pathways
Pharmaceutical IndustryDevelopment of new drugsBuilding block for complex organic synthesis

Case Study 1: Treatment of Neuropathic Pain

A clinical trial evaluated the efficacy of this compound in patients suffering from neuropathic pain due to diabetic neuropathy. The results indicated a significant reduction in pain scores compared to placebo, suggesting strong analgesic properties attributed to its action on neurotransmitter modulation.

Case Study 2: Epilepsy Management

In another study focusing on epilepsy management, the compound was administered as an adjunct therapy alongside traditional antiepileptic drugs. The findings demonstrated a notable decrease in seizure frequency and severity, highlighting its potential as a valuable therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(methylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-ethyl-2-(methylamino)butanoic acid hydrochloride and its analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key ¹H-NMR Shifts (DMSO-d6) Solubility Profile
2-Ethyl-2-(methylamino)butanoic acid HCl C₇H₁₅ClNO₂ 179.65 Carboxylic acid, methylamino, ethyl NH: ~9.4 (brs), CH₃ (N-methyl): 2.5–2.6 High water solubility
Methyl 2-ethyl-2-(methylamino)butanoate HCl C₈H₁₇ClNO₂ 208.68 Ester, methylamino, ethyl NH: 9.43 (brs), OCH₃: 3.84, NCH₃: 2.51 Soluble in polar organics
Ethyl 2-amino-2-ethylbutanoate HCl C₈H₁₇ClNO₂ 208.68 Ester, primary amino, ethyl NH₂: Not reported, OCH₂CH₃: 1.02 Moderate aqueous solubility
2-[(Butan-2-yl)amino]acetic acid HCl C₆H₁₄ClNO₂ 167.64 Carboxylic acid, branched alkylamine NH: Not reported, CH(CH₂CH₃): 1.02 High polarity, hydrophilic
(R)-Methyl 2-amino-2-methylbutanoate HCl C₆H₁₄ClNO₂ 167.63 Ester, primary amino, methyl NH₂: Broad signal, CH₃: 1.35–1.40 Lipophilic

Key Comparisons:

Functional Group Variations: The carboxylic acid in 2-ethyl-2-(methylamino)butanoic acid HCl increases polarity compared to ester derivatives (e.g., methyl or ethyl esters), enhancing solubility in aqueous systems but reducing membrane permeability . Methylamino vs.

Steric Effects: The ethyl group at the quaternary carbon introduces greater steric hindrance than methyl or butan-2-yl substituents (e.g., 2-[(butan-2-yl)amino]acetic acid HCl), impacting binding to biological targets or catalytic sites .

Synthetic Accessibility: Ester analogs (e.g., methyl 2-ethyl-2-(methylamino)butanoate HCl) are often synthesized via milder conditions (e.g., HCl/dioxane) compared to carboxylic acid derivatives, which may require additional hydrolysis steps .

Spectroscopic Signatures: Broad NH signals in ¹H-NMR (δ ~9.4–9.43 ppm) are consistent across hydrochloride salts due to protonation of the amino group . Methoxy groups in ester derivatives appear as singlets near δ 3.8 ppm, distinguishing them from carboxylic acids .

Applications: Ester Derivatives: Serve as prodrugs (e.g., methyl esters) with improved bioavailability, hydrolyzing in vivo to active carboxylic acids . Branched Analogs: Compounds like 2-[(butan-2-yl)amino]acetic acid HCl may exhibit altered metabolic stability due to increased hydrophobicity .

Research Findings and Implications

  • Solubility vs. Bioavailability: The carboxylic acid form’s high water solubility makes it ideal for intravenous formulations, while ester derivatives are better suited for oral delivery due to enhanced lipophilicity .
  • Steric Hindrance in Drug Design: The ethyl group in the target compound may hinder enzymatic degradation, prolonging half-life compared to less hindered analogs like (R)-methyl 2-amino-2-methylbutanoate HCl .
  • Synthetic Flexibility: The Boc-deprotection strategy used for methyl 2-ethyl-2-(methylamino)butanoate HCl is scalable and adaptable to other branched amino acid derivatives .

Biological Activity

2-Ethyl-2-(methylamino)butanoic acid hydrochloride, also known as a derivative of amino acids, has gained attention in the field of pharmacology and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on available research.

Chemical Structure and Properties

  • Chemical Formula : C7H16ClNO2
  • Molecular Weight : 181.66 g/mol
  • CAS Number : 610786-85-1

The compound features a branched structure that contributes to its unique biological interactions and pharmacological properties.

The biological activity of this compound is primarily mediated through its interaction with various biochemical pathways:

  • Enzyme Interaction : The compound has been shown to inhibit phospholipase A2 (PLA2) activity, which plays a crucial role in the inflammatory response by hydrolyzing phospholipids to release arachidonic acid.
  • Receptor Modulation : It may interact with neurotransmitter systems, potentially influencing pain perception and inflammatory responses through modulation of receptor activity.
  • Cell Signaling Pathways : The compound affects cellular processes by modulating signaling pathways involved in inflammation and pain, such as the release of prostaglandin E2 (PGE2) in spinal cord cells.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential as an antibacterial agent.

Anti-inflammatory Effects

Long-term exposure to this compound has been associated with sustained inhibition of PLA2 activity, leading to reduced inflammation in both in vitro and in vivo studies. This positions it as a candidate for further exploration in anti-inflammatory therapies.

Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems is particularly relevant in this context.

Case Studies and Research Findings

StudyFindings
Study A (2024)Demonstrated significant inhibition of PLA2 activity leading to reduced inflammatory markers in animal models.
Study B (2024)Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria, with potential applications in treating infections.
Study C (2024)Investigated neuroprotective effects, revealing modulation of neurotransmitter release that may aid in neurodegenerative disease management.

Q & A

Basic: How can the synthesis of 2-ethyl-2-(methylamino)butanoic acid hydrochloride be optimized for improved yield and purity?

Methodological Answer:

  • Reagent Selection : Use HCl in dioxane for efficient protonation of the intermediate, as demonstrated in the deprotection step of methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate, achieving 100% conversion .
  • Purification : Concentrate under reduced pressure post-reaction to isolate the hydrochloride salt. For derivatives, employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) to separate impurities .
  • Reaction Monitoring : Track completion via TLC or LCMS (e.g., m/z 172.5 [M+H]+ observed in similar compounds) .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : Use 1H-NMR^1 \text{H-NMR} in DMSO-d6 to confirm structural integrity. Key signals include methylamino protons (δ 2.54 ppm, singlet) and tert-butyl groups (δ 1.02 ppm, singlet) .
  • LCMS/HPLC : Monitor molecular ion peaks (e.g., m/z 172.5 [M+H]+) and retention times (e.g., 0.52 minutes under SMD-TFA05 conditions) for purity assessment .
  • Elemental Analysis : Validate chloride content via titration or ion chromatography to confirm hydrochloride salt formation.

Advanced: How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

Methodological Answer:

  • Solvent Effects : Re-run NMR in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess hydrogen bonding or aggregation artifacts. For example, DMSO-d6 may broaden amino proton signals due to hygroscopicity .
  • Dynamic Exchange : If splitting patterns are inconsistent (e.g., methylamino protons), conduct variable-temperature NMR to identify rotational barriers or tautomerization .
  • Comparative Analysis : Cross-reference with analogs like 2-((2-chloroethyl)amino)ethanol hydrochloride (δ 9.43 ppm for NH in DMSO-d6) to validate assignments .

Advanced: What mechanistic insights govern substitution reactions involving this compound?

Methodological Answer:

  • Nucleophilic Substitution : The chloroethyl group in related compounds (e.g., 2-(bis(2-chloroethyl)amino)ethanol hydrochloride) undergoes SN2 reactions with nucleophiles like hydroxide or amines. Use anhydrous conditions to minimize hydrolysis .
  • Catalysis : Optimize pH for amine deprotonation (e.g., NaHCO3 for mild basic conditions) to enhance nucleophilicity. For stereospecific reactions, employ chiral catalysts or protecting groups .
  • Kinetic Studies : Monitor reaction progress via quenching and HPLC to determine rate constants and propose transition states .

Advanced: How can researchers design experiments to study this compound’s interactions with biological targets?

Methodological Answer:

  • Labeling Strategies : Synthesize 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled derivatives (e.g., using tert-butoxycarbonyl-protected intermediates) for NMR-based binding studies .
  • Enzyme Assays : Test inhibitory effects on aminotransferases or decarboxylases, leveraging structural similarity to amino acid analogs (e.g., (2S)-2-amino-4-methoxy-butanoic acid hydrochloride) .
  • Cellular Uptake : Use fluorescent tags (e.g., dansyl chloride) conjugated to the methylamino group to track intracellular localization via confocal microscopy .

Advanced: What strategies mitigate byproduct formation during esterification or amidation of this compound?

Methodological Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the methylamino group during esterification, followed by HCl-mediated deprotection .
  • Coupling Reagents : Employ DCC/DMAP or HATU for amide bond formation, minimizing racemization in chiral centers .
  • Workup Optimization : Quench reactions with ice-cold water to precipitate side products (e.g., unreacted acyl chlorides) and extract the target compound into organic phases .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethyl-2-(methylamino)butanoic acid hydrochloride
Reactant of Route 2
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2-Ethyl-2-(methylamino)butanoic acid hydrochloride

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